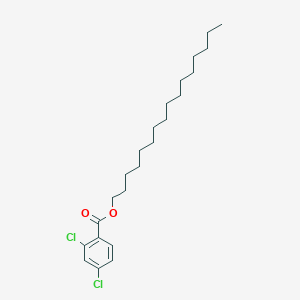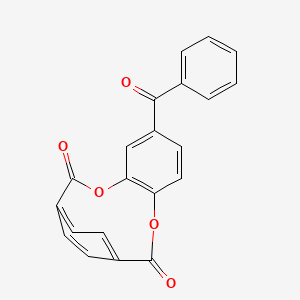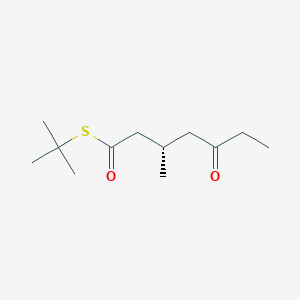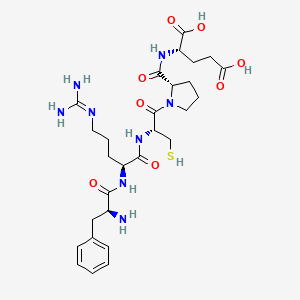![molecular formula C13H19ClO2Si B14219105 Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 827575-54-2](/img/structure/B14219105.png)
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a specialized organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of a benzoyl chloride group attached to a silyl ether moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzoyl chloride with a silyl ether precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common reagents used in the synthesis include benzoyl chloride, tert-butyldimethylsilyl chloride, and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and the corresponding silyl alcohol.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Benzoic Acid: Formed during hydrolysis.
Silyl Alcohols: Resulting from the cleavage of the silyl ether group.
Benzyl Alcohol Derivatives: Formed during reduction reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting Group: The silyl ether group serves as a protecting group for alcohols in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the production of specialty polymers and resins.
Material Science: Involved in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity towards nucleophiles and its ability to form stable intermediates. The benzoyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The silyl ether group provides stability and can be selectively cleaved under specific conditions.
Comparison with Similar Compounds
Benzoyl Chloride: A simpler analog without the silyl ether group.
Trimethylsilyl Chloride: Contains a silyl group but lacks the benzoyl moiety.
Tert-Butyldimethylsilyl Chloride: Similar silyl group but without the benzoyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the combination of the benzoyl chloride and silyl ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
827575-54-2 |
|---|---|
Molecular Formula |
C13H19ClO2Si |
Molecular Weight |
270.82 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxybenzoyl chloride |
InChI |
InChI=1S/C13H19ClO2Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10(11)12(14)15/h6-9H,1-5H3 |
InChI Key |
ONJRYFPZAIDZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)

![{2-[4-(Morpholine-4-sulfonyl)phenoxy]-1,3-phenylene}dimethanamine](/img/structure/B14219028.png)
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)

![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)
![(3S)-N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14219037.png)

![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)

![lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane](/img/structure/B14219060.png)
![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)


